Elucidation of the Chemical Structure of 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide
Elucidation of the Chemical Structure of 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the spectroscopic data, synthesis, and analytical methodologies crucial for its characterization.
Chemical Structure and Properties
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.
| Identifier | Value |
| IUPAC Name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid[1] |
| Molecular Formula | C₁₇H₁₃NO₃[1] |
| Molecular Weight | 279.29 g/mol [1] |
| CAS Number | 4364-02-7[1] |
| PubChem CID | 676325[1] |
| SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O[1] |
| InChI | InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20)[1] |
Spectroscopic Data for Structural Confirmation
The structural confirmation of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR (400 MHz, DMSO-d₆) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 13.97 | s | - | 1H | -COOH |
| 8.62 | d | 8.5 | 1H | Quinoline H-5 |
| 8.41 | s | - | 1H | Quinoline H-3 |
| 8.28 | d | 8.5 | 2H | Methoxyphenyl H-2', H-6' |
| 8.12 | d | 8.4 | 1H | Quinoline H-8 |
| 7.83 | t | 7.6 | 1H | Quinoline H-7 |
| 7.66 | t | 7.6 | 1H | Quinoline H-6 |
| 7.13 | d | 8.5 | 2H | Methoxyphenyl H-3', H-5' |
| 3.85 | s | - | 3H | -OCH₃ |
¹³C NMR (100 MHz, DMSO-d₆) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 168.1 | -COOH |
| 160.8 | Methoxyphenyl C-4' |
| 154.1 | Quinoline C-2 |
| 146.1 | Quinoline C-8a |
| 133.1 | Quinoline C-7 |
| 131.8 | Methoxyphenyl C-1' |
| 130.7 | Quinoline C-4 |
| 130.6 | Quinoline C-5 |
| 128.6 | Methoxyphenyl C-2', C-6' |
| 128.0 | Quinoline C-6 |
| 127.9 | Quinoline C-4a |
| 124.4 | Quinoline C-3 |
| 122.5 | Quinoline C-8 |
| 118.1 | - |
| 114.4 | Methoxyphenyl C-3', C-5' |
| 55.3 | -OCH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a solid sample is typically obtained using a KBr pellet.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3447 | Broad | O-H stretch (carboxylic acid) |
| 3067 | Medium | C-H stretch (aromatic) |
| 2960, 2925 | Weak | C-H stretch (methyl) |
| 1705 | Strong | C=O stretch (carboxylic acid) |
| 1583 | Strong | C=C and C=N stretch (quinoline and aromatic rings) |
| 1267 | Strong | C-O stretch (aryl ether) |
| 826 | Strong | C-H bend (para-disubstituted benzene) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 279 | 100 | [M]⁺ (Molecular Ion) |
| 262 | Moderate | [M - OH]⁺ |
| 234 | High | [M - COOH]⁺ |
| 206 | Moderate | [M - COOH - CO]⁺ |
| 102 | Low | [Quinoline]⁺ fragment |
Synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid
The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Pfitzinger reaction . This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] For the synthesis of the title compound, isatin is reacted with 4-methoxyacetophenone.
Caption: Pfitzinger reaction workflow for the synthesis of the target molecule.
Experimental Protocols
Synthesis via Pfitzinger Reaction
This protocol is adapted from established procedures for the synthesis of 2-phenylquinoline-4-carboxylic acids.[2]
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color from orange to pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of 4-methoxyacetophenone dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water.
-
Extraction: Extract the aqueous solution with diethyl ether to remove any unreacted 4-methoxyacetophenone and other neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
NMR Sample Preparation (Solid Sample)
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[5]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[5]
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
FT-IR Sample Preparation (KBr Pellet Method)
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[6]
-
Quickly and thoroughly mix the sample and KBr by grinding them together.
-
Transfer the mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.[7]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
References
- 1. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. shimadzu.com [shimadzu.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
